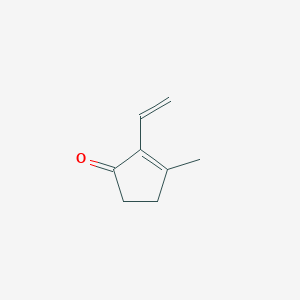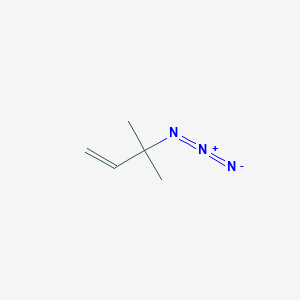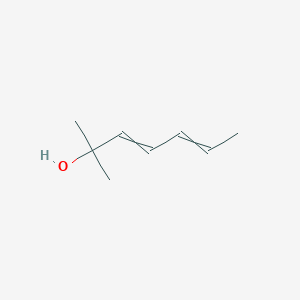
2-Methylhepta-3,5-dien-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhepta-3,5-dien-2-OL is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes two double bonds and a methyl group attached to the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhepta-3,5-dien-2-OL can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method requires specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure the compound’s purity and consistency. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhepta-3,5-dien-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The double bonds in the compound allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted alkenes. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
2-Methylhepta-3,5-dien-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Methylhepta-3,5-dien-2-OL exerts its effects involves its interaction with various molecular targets. The compound’s double bonds and alcohol group allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: This compound has a similar structure but differs in the functional groups attached to the heptane chain.
2-Methylhexa-3,5-diyn-2-ol: Another similar compound with a different arrangement of double and triple bonds.
Uniqueness
2-Methylhepta-3,5-dien-2-OL is unique due to its specific combination of double bonds and an alcohol group, which gives it distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
85120-98-5 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-methylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9/h4-7,9H,1-3H3 |
InChI-Schlüssel |
MPXRPUOPYBZMHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


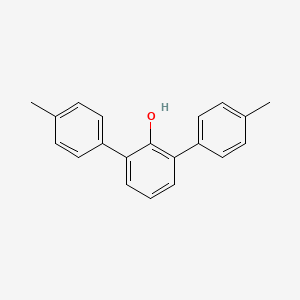
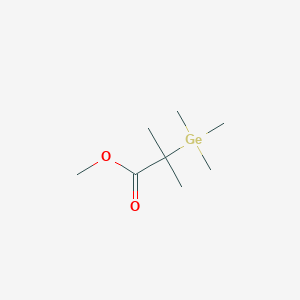


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
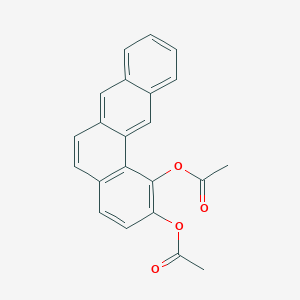

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

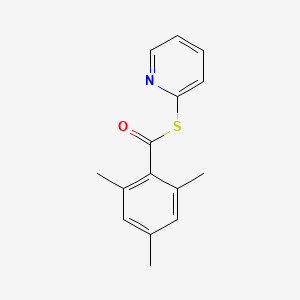
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
